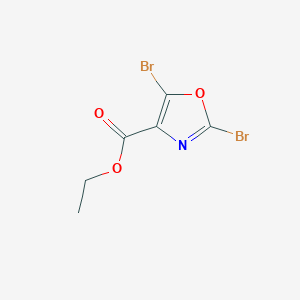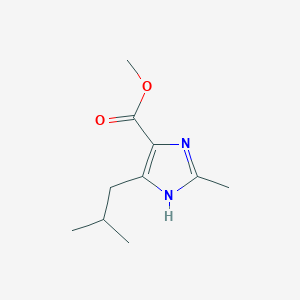
methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
説明
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (MIMIC) is a chemical compound that belongs to the family of imidazole derivatives. It has a molecular weight of 196.25 g/mol .
Molecular Structure Analysis
The molecular formula of MIMIC is C10H16N2O2 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
MIMIC is a solid compound. The average mass is 126.113 Da and the monoisotopic mass is 126.042931 Da .科学的研究の応用
Angiotensin II Receptor Antagonism Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate and its derivatives exhibit properties as angiotensin II (AII) receptor antagonists. Compounds with similar structures have demonstrated potent and long-lasting antagonistic activity, indicating potential applications in cardiovascular research (Yanagisawa et al., 1996).
Antineoplastic Activity Certain imidazole derivatives, including methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate analogs, have been studied for their potential antineoplastic properties. These compounds were evaluated against various cancer cell lines, but the specific compound of interest demonstrated a lack of antitumor activity in certain models (Tarumi et al., 1980).
Photochemical Behavior Studies Research has been conducted on the photochemical behavior of imidazole derivatives, including the study of 2-methyl-5-nitro-1H-imidazoles and their rearrangements in water-containing solutions. This research contributes to understanding the chemical behavior of such compounds under different environmental conditions (Pfoertner & Daly, 1987).
Synthesis of Derivatives Studies have focused on the synthesis of various derivatives of imidazole-4(5)-carboxylic acids, including methyl esters. These synthetic approaches contribute to the broader understanding of the chemical properties and potential applications of these compounds in various fields of chemistry (Dumpis et al., 2003).
Crystal and Molecular Structures Investigations into the crystal and molecular structures of imidazole derivatives, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provide insights into the physical and chemical properties of these compounds. Such studies are fundamental for understanding the reactivity and potential applications of these molecules (Richter et al., 2023).
Antimicrobial Activity Some imidazole derivatives, such as methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate, have demonstrated antimicrobial activity against a range of microorganisms, including bacteria, yeasts, fungi, and algae, highlighting their potential in antimicrobial research (Pittillo & Hunt, 1967).
Fungicidal Activity Studies on triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates have shown these compounds to possess good and broad-spectrum fungicidal activities, suggesting their potential in agricultural and pharmaceutical applications (Mao et al., 2015).
DNA Interaction Studies Research involving 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, a related compound, has explored its effects on DNA. Such studies are crucial for understanding the molecular interactions and potential mutagenic effects of these compounds (Mizuno & Decker, 1976).
将来の方向性
特性
IUPAC Name |
methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-8-9(10(13)14-4)12-7(3)11-8/h6H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNKXLPHGNKGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)CC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654024 | |
| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate | |
CAS RN |
1150617-77-8 | |
| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)
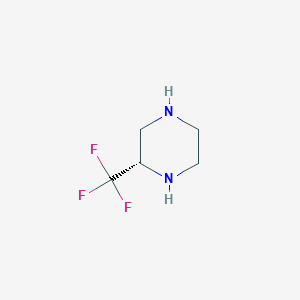

![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)
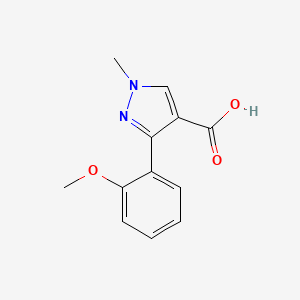

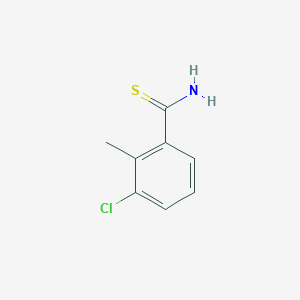
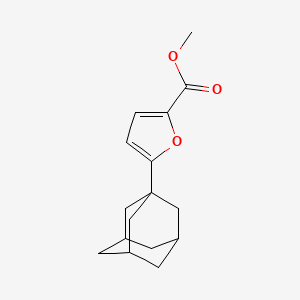

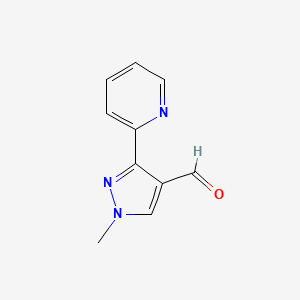
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)
